Berninamycin A

ribosomal inhibition translation elongation antibiotic mechanism

Berninamycin A gives partial ribosomal A-site inhibition (83% residual Phe-tRNA binding vs 27% thiostrepton), enabling capture of intermediate states. No mammalian proteasome inhibition, unlike thiostrepton/siomycin A, ensuring cleaner antibacterial readouts. Macrocyclic integrity is essential—linear analogs lose potency. The ber gene cluster (BGC0001472) enables heterologous analog production. Ideal for SAR, ribosomal studies, and synthetic biology.

Molecular Formula C51H51N15O15S
Molecular Weight 1146.1 g/mol
CAS No. 58798-97-3
Cat. No. B580109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerninamycin A
CAS58798-97-3
SynonymsL-threonyl-2-[(1Z)-1-amino-1-propen-1-yl]- 5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-3-methyl-L-threonyl-2-(1-aminoethenyl)- 5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)- 4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridineca
Molecular FormulaC51H51N15O15S
Molecular Weight1146.1 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
InChIInChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1
InChIKeyCAFFHXXVDGAVPH-DKFXDEMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Berninamycin A CAS 58798-97-3: Cyclic Thiopeptide Antibiotic for Ribosomal Mechanism and SAR Studies


Berninamycin A (CAS 58798-97-3) is a macrocyclic thiopeptide antibiotic first isolated from the fermentation broth of Streptomyces bernensis [1]. The compound belongs to a class of sulfur-containing, highly modified cyclic peptides characterized by a central pyridine/tetrapyridine/dehydropiperidine ring with up to three thiazole substituents at positions 2, 3, and 6 [1]. With a molecular weight of approximately 1146.1 Da and a molecular formula of C₅₁H₅₁N₁₅O₁₅S, Berninamycin A acts as an inhibitor of bacterial protein synthesis through binding to the 23S rRNA–L11 protein complex [2]. The compound is commercially available with purity specifications >99% (by HPLC) and induces the transcriptional activator TipA in Streptomyces [1].

Berninamycin A CAS 58798-97-3: Why Thiopeptide Substitution Without Comparative Data Introduces Experimental Risk


Berninamycin A cannot be freely substituted with other thiopeptide antibiotics such as thiostrepton, siomycin A, or linear berninamycin analogs without risking substantial differences in biological activity profiles. Despite sharing a common ribosomal target (the 23S rRNA–L11 protein complex), thiopeptides exhibit divergent structural features—most notably the presence or absence of a quinaldic acid macrocycle (ring B) [1]—that confer distinct off-target effects, including proteasome inhibitory activity in mammalian cells [1]. Furthermore, even within the berninamycin family, macrocyclic integrity is essential: linearized berninamycin derivatives generated via heterologous expression show markedly reduced antibacterial potency relative to the cyclic parent compounds [2]. The following quantitative evidence establishes specific, measurable differentiation parameters essential for informed scientific selection.

Berninamycin A CAS 58798-97-3: Quantitative Differentiation Evidence vs. Thiostrepton, Siomycin A, and Linear Analogs


Berninamycin A vs. Thiostrepton: Differential Inhibition of Ribosomal [¹⁴C]Phenylalanine-tRNA Binding

In direct comparative ribosomal binding assays, Berninamycin A demonstrated substantially weaker inhibition of [¹⁴C]phenylalanine-tRNA binding to bacterial ribosomes compared with thiostrepton. Berninamycin A inhibited binding to 83% of control activity, whereas thiostrepton reduced binding to 27% of control activity under identical experimental conditions, representing a 56-percentage-point differential in binding inhibition [1]. This quantitative difference indicates that while both compounds target the ribosomal A-site via the 23S rRNA–L11 protein complex, the degree of functional interference with elongation factor-mediated tRNA accommodation is measurably distinct.

ribosomal inhibition translation elongation antibiotic mechanism

Berninamycin A vs. Thiostrepton and Siomycin A: Absence of Proteasome Inhibitory Activity in Mammalian Cells

In a head-to-head comparative study evaluating proteasome inhibitory activity in mammalian tumor cells, Berninamycin A demonstrated no detectable proteasome inhibition, whereas both thiostrepton and Siomycin A acted as confirmed proteasome inhibitors [1][2]. The study further established that the quinaldic acid macrocycle (ring B), which is present in thiostrepton and Siomycin A but absent in Berninamycin A, is the structural determinant of proteasome inhibitory activity; thiostrepton methyl ester with an opened B ring also failed to inhibit the proteasome, corroborating the structure-activity relationship [1].

proteasome inhibition eukaryotic selectivity off-target profiling

Berninamycin A vs. Linearized Berninamycin Analogs: Macrocyclic Integrity Required for Full Antibacterial Potency

Heterologous expression of the berninamycin biosynthetic gene cluster (ber) produced the cyclic parent compounds Berninamycin A (1) and B (2) in S. lividans SBT18 and S. coelicolor M1154, while expression in S. albus J1074 yielded two linearized berninamycins, J (3) and K (4), lacking the macrocyclic constraint [1]. Bioactivity assays directly demonstrated that the linear thiopeptides 3 and 4 exhibited reduced antibacterial potency compared with the cyclic compounds 1 and 2 [1]. This finding establishes that macrocyclic closure is a critical determinant of full antibacterial activity within the berninamycin scaffold, with linearization resulting in potency attenuation.

structure-activity relationship macrocycle requirement antibacterial potency

Berninamycin A Biosynthetic Gene Cluster: Defined Heterologous Expression Platform for Analog Generation

The berninamycin A biosynthetic gene cluster (BGC0001472) from Streptomyces bernensis has been fully sequenced and annotated, comprising an 11-gene cluster (berA–berJ) spanning approximately 19.5 kb [1]. This cluster has been successfully expressed heterologously in multiple Streptomyces hosts (S. lividans SBT18, S. coelicolor M1154, and S. albus J1074), yielding both the parent compounds and novel linearized analogs [2]. The host-dependent production of structurally distinct berninamycins provides a tractable platform for generating analog libraries without total chemical synthesis, a feature not uniformly available across all thiopeptide biosynthetic clusters.

biosynthetic gene cluster heterologous expression analog diversification

Berninamycin A CAS 58798-97-3: Evidence-Supported Research and Procurement Application Scenarios


Ribosomal Mechanism Studies Requiring Partial A-Site Inhibition vs. Complete Blockade

For investigators studying the functional dynamics of the bacterial ribosomal A-site or elongation factor interactions, Berninamycin A provides a partial inhibitory profile (83% residual [¹⁴C]phenylalanine-tRNA binding vs. 27% for thiostrepton) [1]. This differential enables experiments where complete translational blockade would obscure intermediate mechanistic states. Berninamycin A is the appropriate selection when the research question requires probing partial A-site occupancy effects rather than thiostrepton-level complete inhibition.

Eukaryotic Co-Culture Antibacterial Studies Requiring Minimal Proteasome Off-Target Activity

In experimental systems involving both bacterial and mammalian cells (e.g., infection models, host-pathogen interaction studies), Berninamycin A offers a cleaner ribosomal-specific antibacterial profile devoid of the proteasome inhibitory activity exhibited by thiostrepton and Siomycin A [1]. This specificity reduces confounding variables arising from eukaryotic proteasome inhibition, enabling more accurate interpretation of antibacterial effects in mixed-culture or in vivo model systems.

Structure-Activity Relationship Studies of Thiopeptide Macrocycle Requirements

The demonstrated loss of antibacterial potency upon linearization of the berninamycin scaffold (linear analogs J and K vs. cyclic A and B) [1] positions Berninamycin A as a critical reference compound for SAR studies investigating the role of macrocyclic constraint in thiopeptide bioactivity. Researchers can use Berninamycin A as the cyclic benchmark against which linear derivatives, ring-contracted analogs, or synthetic macrocycle modifications are quantitatively compared.

Biosynthetic Gene Cluster Heterologous Expression and Analog Diversification

For natural product discovery and synthetic biology programs, the fully sequenced and validated ber biosynthetic gene cluster (BGC0001472) [1] provides a tractable genetic platform for heterologous expression and analog generation. Unlike thiopeptide clusters without demonstrated heterologous tractability, the ber cluster has been functionally expressed in multiple Streptomyces hosts, enabling combinatorial biosynthesis approaches, precursor-directed analog production, and host-engineering strategies for yield optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berninamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.